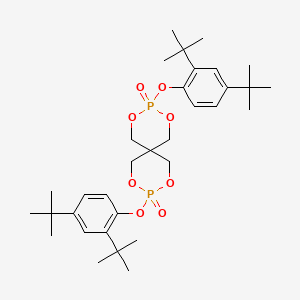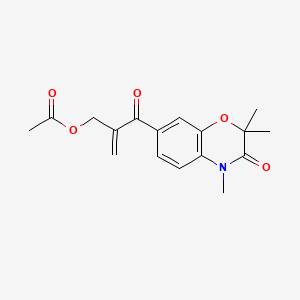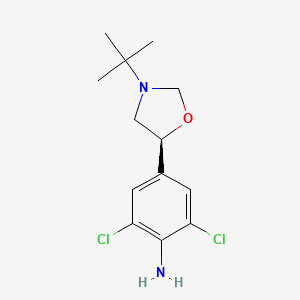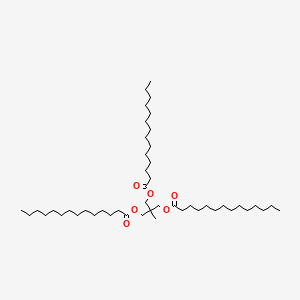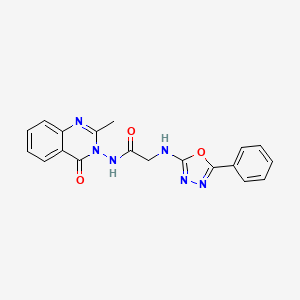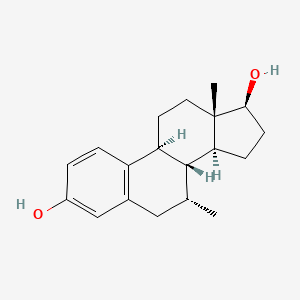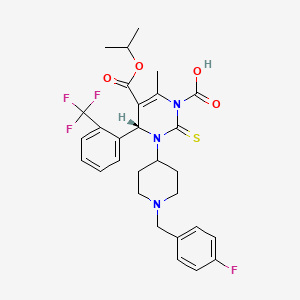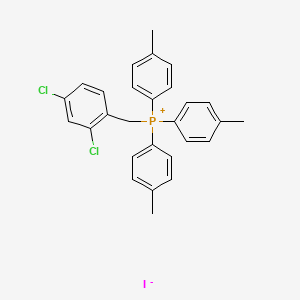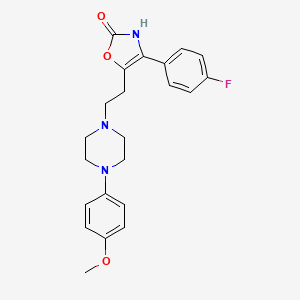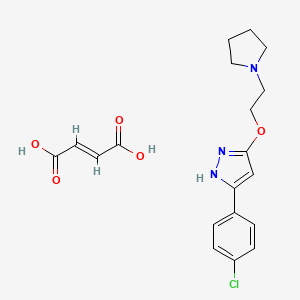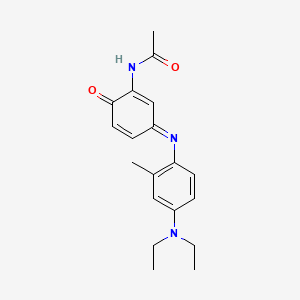
Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- is a complex organic compound that belongs to the class of carboximidic acids This compound is known for its unique structure, which includes a diethylamino group, a methylphenyl group, and a cyclohexadienone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- typically involves multiple steps. One common method includes the reaction of substituted anilines with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process often includes the purification of intermediates and the final product through techniques such as crystallization, distillation, or chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyacetamide: Known for its analgesic and anti-inflammatory properties.
Indoleacetamide: Studied for its role in plant hormone regulation and stress responses.
Quinolineacetamide: Investigated for its potential as an antimalarial agent.
Uniqueness
Acetamide, N-(3-((4-(diethylamino)-2-methylphenyl)imino)-6-oxo-1,4-cyclohexadien-1-yl)- stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its combination of a diethylamino group and a cyclohexadienone moiety makes it a versatile compound for various applications in scientific research .
Eigenschaften
CAS-Nummer |
96141-86-5 |
|---|---|
Molekularformel |
C19H23N3O2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[3-[4-(diethylamino)-2-methylphenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-5-22(6-2)16-8-9-17(13(3)11-16)21-15-7-10-19(24)18(12-15)20-14(4)23/h7-12H,5-6H2,1-4H3,(H,20,23) |
InChI-Schlüssel |
CHGIHVWOAFUQLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C(=C2)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


